molecular formula C22H20N2O4 B4994639 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine

Cat. No.: B4994639
M. Wt: 376.4 g/mol
InChI Key: WFCKVFCWBCCEQH-UHFFFAOYSA-N
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Description

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzodioxole ring, and a diphenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine typically involves multiple steps. One common approach starts with the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position. This is followed by the formation of the benzodioxole ring and subsequent attachment of the diphenylethanamine moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring and diphenylethanamine moiety contribute to the compound’s overall activity by modulating its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline

Uniqueness

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-24(26)20-13-22-21(27-15-28-22)12-18(20)14-23-19(17-9-5-2-6-10-17)11-16-7-3-1-4-8-16/h1-10,12-13,19,23H,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCKVFCWBCCEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNC(CC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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